molecular formula C12H14O4 B1422900 4-(3-Ethoxy-3-oxopropyl)benzoic acid CAS No. 267888-21-1

4-(3-Ethoxy-3-oxopropyl)benzoic acid

Cat. No. B1422900
M. Wt: 222.24 g/mol
InChI Key: YBCOJERXUVJAMS-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : 155-157°C .

Scientific Research Applications

Cardiotropic Effects

A study by Ivkin and Karpov (2022) focused on a derivative of 4-(3-Ethoxy-3-oxopropyl)benzoic acid, known as etmaben, which exhibits cardiotropic action. They conducted preclinical studies, including pharmacological effects, toxicity analysis (covering allergenicity, immunotoxicity, reproductive toxicity, mutagenicity), and pharmacokinetics. The results showed a pronounced cardiotropic effect and a positive safety profile, paving the way for phase I clinical trials.

Synthesis and Physical Properties

Yakovlev et al. (2014) developed a synthesis method for 4-(3-ethoxy-3-oxopropanamido) benzoic acid, proposed as a new pharmaceutical substance. They confirmed the identity and structure of this compound using various spectroscopic methods and developed techniques for quantitative determination in substances Yakovlev et al. (2014).

Crystal Structure Analysis

Raffo et al. (2014) examined the crystalline structure of several alkoxy-substituted benzoic acids, including derivatives similar to 4-(3-Ethoxy-3-oxopropyl)benzoic acid. They studied the packing arrangements and intermolecular interactions in these compounds, contributing to understanding their structural properties in various applications Raffo et al. (2014).

Complexing Ability with Metals

Kudyakova et al. (2009) explored the synthesis of compounds similar to 4-(3-Ethoxy-3-oxopropyl)benzoic acid, focusing on their ability to act as ligands for forming metal complexes. These compounds demonstrated potential as O,N,O-tridentate ligands capable of forming complexes with nickel(ii) and copper(ii) Kudyakova et al. (2009).

properties

IUPAC Name

4-(3-ethoxy-3-oxopropyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-2-16-11(13)8-5-9-3-6-10(7-4-9)12(14)15/h3-4,6-7H,2,5,8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCOJERXUVJAMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Ethoxy-3-oxopropyl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Federico, T Khan, A Fontana, S Brogi… - European Journal of …, 2022 - Elsevier
The search of new therapeutic tools for the treatment of cancer is being a challenge for medicinal chemists. Due to their role in different pathological conditions, histone deacetylase (…
Number of citations: 8 www.sciencedirect.com

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